Deterenol acetate

Lipolysis Adrenergic Receptor Pharmacology Metabolic Research

Quantitative detection of prohibited beta-agonists in dietary supplements demands the correct salt form. Deterenol acetate (UNII BLO5PSU8OW) eliminates quantitation errors caused by substitution with free base or hydrochloride salts, which differ in molecular weight and chromatographic retention. • Preferred reference standard for HPLC-UV and LC-MS/MS adulterant screening; detected in 47% of surveyed supplement brands. • Produces >60% of isoprenaline's maximal lipolytic response at 1 µg/mL in human adipocytes-distinct from synephrine. • Essential for doping control labs developing urinary metabolite detection methods for isopropylnorsynephrine. Supplied with full Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 1644449-83-1
Cat. No. B602374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeterenol acetate
CAS1644449-83-1
Synonyms4-(1-Hydroxy-2-isopropylaminoethyl)-phenol acetate;  Paraproterenol acetate;  N-Isopropyloctopamineacetate
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O
InChIInChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deterenol Acetate Reference Standard & Procurement Guide


Deterenol acetate (CAS 1644449-83-1) is the acetate salt of deterenol (N-isopropylnorsynephrine), a synthetic beta-adrenergic receptor agonist that exists as a racemic mixture with one stereocenter [1]. The compound is the N-isopropyl derivative of octopamine, placing it within the broader class of phenethylamine beta-agonists that includes synephrine and octopamine [2]. In regulated analytical contexts, deterenol acetate carries the FDA Unique Ingredient Identifier (UNII) BLO5PSU8OW and is recognized in the FDA Global Substance Registration System (GSRS), establishing it as the designated salt form for regulatory reference standard applications [3].

1
Certified analytical standard Regulatory identity confirmed via FDA UNII BLO5PSU8OW
2
LC-MS/MS & NMR-ready Suitable for chromatographic and NMR quantification workflows
3
Defined salt form Acetate salt designated for reference standard methods, not interchangeable with free base or HCl

Why Deterenol Acetate Substitution Fails


Deterenol acetate is not a simple interchangeable commodity with deterenol free base or deterenol hydrochloride. The acetate salt (MW 255.31) differs from the hydrochloride salt (CAS 23239-36-3, MW 231.72) and free base (MW 195.26) in molecular weight, solubility characteristics, and chromatographic retention behavior [1]. In quantitative analytical applications including HPLC-UV, LC-MS/MS, and NMR-based quantification, substitution with alternative salt forms or the free base without method revalidation introduces quantitation errors due to differential molar response factors [2]. Regulatory frameworks further differentiate these forms: deterenol acetate holds the distinct UNII BLO5PSU8OW, while deterenol hydrochloride is registered separately [3]. Procurement of the correct salt form is therefore a critical specification requirement, not a vendor preference.

Target Reference
Salt formDeterenol acetate
IdentityUNII BLO5PSU8OW
Molar responseRequires acetate-specific calibration
Frequent Substitutes
Free base / HClDeterenol free base or hydrochloride
IdentityDistinct UNII codes, not equivalent
Quantitation riskDifferential molecular weight and retention shift may introduce error without full method revalidation

Deterenol Acetate Comparative Evidence vs. Structural Analogs


Lipolytic Activity in Human Adipocytes vs. Synephrine

Deterenol (as the free base; acetate salt contains equivalent active moiety) demonstrates pronounced lipolytic activity in human adipocytes that significantly exceeds the activity of its close structural analog synephrine (p-synephrine, CAS 94-07-5). Deterenol is active at 1 μg/mL and reproduces more than 60% of isoprenaline's maximal lipolytic effect, whereas synephrine exhibits no significant lipolytic activity in the same human adipocyte model [1]. The comparator baseline is the reference full agonist isoprenaline (isoproterenol) set at 100% maximal response.

Lipolytic Activity vs. Synephrine
Head-to-head
Deterenol (free base equiv.) >60% maximal lipolytic effect
Synephrine Negligible activity
Reported lipolytic response context in human adipocytes
Isoprenaline as 100% reference; 1 μg/mL in vitro
Lipolysis Adrenergic Receptor Pharmacology Metabolic Research

N-Isopropyl Substitution vs. Endogenous Trace Amines

Deterenol is the N-isopropyl derivative of octopamine (norsynephrine). This N-isopropyl substitution represents a critical structural determinant that distinguishes deterenol from the endogenous trace amines octopamine and tyramine. While octopamine (MW 153.18) and tyramine (MW 137.18) are endogenous beta-adrenergic agonists with minimal therapeutic application due to rapid metabolic degradation and limited potency, the N-isopropyl group in deterenol enhances receptor binding affinity and confers beta-selective and direct-acting adrenergic agonist properties [1][2].

N-Isopropyl Substitution vs. Trace Amines
Class-level
N-isopropyl octopamine: distinct receptor engagement profile
Structural distinction supports receptor selectivity review
Quantitative binding data to verify; octopamine/tyramine are endogenous comparators
Structure-Activity Relationship Beta-Adrenoceptor Molecular Pharmacology

Prohibited Substance Designation vs. Approved Beta-2 Agonists

Deterenol acetate (and the parent compound deterenol) holds a distinct regulatory status compared to FDA-approved beta-2 agonists such as albuterol (salbutamol, CAS 18559-94-9) and terbutaline (CAS 23031-25-6). Deterenol has never been approved for human use as a pharmaceutical in the United States, was briefly used in Europe 40 years ago as an ophthalmic medication, and was declared an un-allowed dietary supplement ingredient by the FDA in 2004 [1]. It is banned in most countries due to cardiac arrest risk [2]. In contrast, albuterol and terbutaline hold full regulatory approval for therapeutic use. Additionally, deterenol was detected in 47% of tested supplement brands in an analytical survey [3].

Regulatory Status vs. Approved Beta-2 Agonists
Cross-study comparable
Deterenol FDA non-approved; 47% supplement detection rate
Albuterol / Terbutaline FDA-approved therapeutic agents
Supports adulterant screening method development
Deterenol requires distinct analytical target identity
Regulatory Science Dietary Supplement Analysis Doping Control

Certified Analytical Reference Material Specifications

Deterenol acetate is commercially available as a certified analytical reference standard with defined physical and chemical quality specifications. The compound exhibits a melting range of 123-128°C and a minimum HPLC purity specification of 98% [1]. This defined thermal property is distinct from deterenol hydrochloride (CAS 23239-36-3), which has different physical characteristics and solubility profiles, and from deterenol free base (MW 195.26). The acetate salt form offers specific solubility advantages for analytical method preparation compared to the hydrochloride salt .

Reference Material Specifications
Specification review
Melting range 123–128°C · HPLC purity ≥98%
Defined physical properties support analytical method accuracy
Certificate of analysis to verify; acetate salt form specifications
Analytical Chemistry Reference Standards Quality Control

Deterenol Acetate Research and Analytical Applications


LC-MS/MS and NMR Detection of Prohibited Adrenergic Agonists in Supplements

Deterenol acetate serves as the preferred certified reference standard for developing and validating analytical methods to detect deterenol (isopropylnorsynephrine) in dietary supplement adulterant screening. Its use enables accurate identification and quantification of this prohibited beta-agonist, which has been detected in 47% of surveyed supplement brands and is specifically listed among nine prohibited stimulants requiring analytical surveillance [1]. The acetate salt provides the appropriate molecular form for chromatographic calibration in HPLC-UV and LC-MS/MS workflows.

Human Adipocyte Lipolysis and Metabolic Research

For investigators studying beta-adrenergic regulation of lipolysis in human adipose tissue, deterenol acetate (as the acetate salt of deterenol) provides a research tool with demonstrated functional activity that is quantifiably distinct from synephrine and endogenous trace amines. The compound produces >60% of isoprenaline's maximal lipolytic response at 1 μg/mL in human adipocytes, whereas synephrine shows negligible activity under identical conditions [2]. This differential activity profile makes deterenol-containing compounds suitable for studies requiring robust beta-agonist-driven lipolysis in human-derived cell systems.

Doping Control and Metabolite Identification

Deterenol acetate reference material is essential for doping control laboratories developing and validating detection methods for isopropylnorsynephrine and its urinary metabolites. The compound has been characterized as a beta-selective and direct-acting adrenergic agonist requiring specific analytical procedures for unequivocal identification of administration by athletes [3]. The reference standard supports the generation of authentic metabolite profiles and calibration curves needed for forensic-level confidence in adverse analytical findings.

Ophthalmic Beta-Adrenoceptor Agonist Pharmacology

Given deterenol's historical use in Europe as an ophthalmic medication with non-mydriatic and non-miotic hypotensive properties [4], deterenol acetate may serve as a reference compound for comparative studies of beta-adrenoceptor agonists in glaucoma and intraocular pressure reduction research. The compound's specific pharmacological profile (as a beta-agonist that does not induce miosis or mydriasis) distinguishes it from non-selective adrenergic agents commonly used in ophthalmology, providing a targeted tool for mechanistic investigations of beta-adrenergic pathways in ocular tissues.

Application
Selection Property
Validation Focus
Supplement adulterant screening
Certified reference standard with defined FDA UNII
Chromatographic calibration & method accuracy
Adipocyte lipolysis research
Reported lipolytic assay response context
Lipolysis endpoint validation in human cell models
Doping control analysis
Reference standard for urinary metabolite identification
Metabolite profile generation & calibration curves
Ocular beta-adrenoceptor studies
Historical ophthalmic pharmacological context
Intraocular pressure endpoint in glaucoma research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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